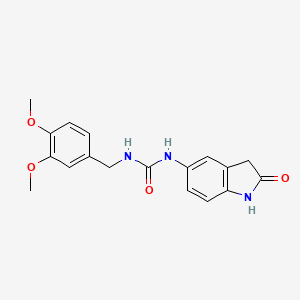

1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-15-6-3-11(7-16(15)25-2)10-19-18(23)20-13-4-5-14-12(8-13)9-17(22)21-14/h3-8H,9-10H2,1-2H3,(H,21,22)(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZAWCMYNRFEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structure, which incorporates both a dimethoxybenzyl group and an indolinone moiety, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and applications in various fields.

Synthesis and Characterization

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 2-oxoindoline-5-carboxylic acid chloride in the presence of a base like triethylamine. This reaction is conducted in organic solvents such as dichloromethane under controlled temperatures to optimize yield and purity. Characterization techniques such as FTIR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

The biological activity of 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, which can lead to various therapeutic effects. Understanding its binding affinity and selectivity towards these targets is crucial for elucidating its mechanism of action .

Antibacterial Activity

Research has indicated that compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea exhibit significant antibacterial properties. For example, studies have tested related urea derivatives against various bacterial strains, including Escherichia coli (Gram-negative), Klebsiella pneumoniae (Gram-negative), and Staphylococcus aureus (Gram-positive). Results showed varying degrees of inhibition, highlighting the potential for this class of compounds in combating bacterial infections .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea | E. coli | 15 |

| 1-(3,4-Dimethoxybenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea | Klebsiella pneumoniae | 18 |

| 1-(3,4-Dimethoxybenzyl)-3-(2-thioxoindolin-5-yl)urea | Staphylococcus aureus | 20 |

Anticancer Potential

The indole and urea moieties in this compound have been associated with anticancer activity. Research indicates that derivatives containing these structures can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer) .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea | MCF-7 | 12.5 |

| 1-(3,4-Dimethoxybenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | MIA PaCa-2 | 15.0 |

Case Studies

A notable study evaluated the biological activity of several urea derivatives similar to 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea. The study found that these compounds not only exhibited antibacterial properties but also showed promise as anticancer agents by inhibiting key signaling pathways involved in tumor growth . The results from this research underline the importance of further investigation into the therapeutic applications of these compounds.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that derivatives of urea, including 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea, exhibit promising antidiabetic properties. Specifically, this compound has been shown to inhibit the enzyme α-glucosidase, which is involved in carbohydrate metabolism. In vitro assays demonstrated an IC value comparable to standard antidiabetic medications like acarbose, suggesting its potential as a therapeutic agent for managing Type 2 Diabetes Mellitus (T2DM) .

Antitumor Activity

The compound has also been investigated for its potential as an antitumor agent. Research focusing on inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to cancer immune evasion, revealed that modifications to the phenyl rings significantly influence biological activity. The presence of specific substituents enhances binding affinity and inhibitory potency against IDO1, positioning this compound as a candidate for cancer treatment .

Case Study 1: Antidiabetic Activity

A study evaluated various urea derivatives for their inhibitory effects on α-glucosidase. The results indicated that 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea exhibited significant inhibitory activity with an IC value comparable to established drugs. This positions it as a promising candidate for further development in diabetes management .

Case Study 2: Cancer Treatment Potential

Research focused on IDO1 inhibitors demonstrated that structural modifications on the phenyl ring significantly influenced biological activity. The compound showed potential in modulating immune responses within tumor microenvironments, suggesting its utility in cancer therapy .

Summary Table of Applications

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea with high purity?

The synthesis typically involves multi-step reactions starting from 2-oxoindoline and 3,4-dimethoxybenzylamine derivatives. Key steps include:

- Coupling Reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to form the urea linkage under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Temperature Control : Maintain reflux conditions (80–100°C) for condensation steps to ensure reaction completion .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization to achieve ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical techniques include:

- NMR Spectroscopy : - and -NMR to verify coupling patterns and functional groups (e.g., urea NH signals at δ 8.5–9.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- FTIR : Identify characteristic urea C=O stretches (~1640–1680 cm) and methoxy C-O vibrations (~1250 cm) .

Q. What in vitro assays are suitable for evaluating its anticancer activity?

Standard assays include:

- Cell Proliferation Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) to measure IC values .

- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess programmed cell death .

- Kinase Inhibition : ELISA-based assays targeting PDK1/Akt pathway components, given structural similarities to 2-oxindole kinase inhibitors .

Advanced Research Questions

Q. How does the urea linkage influence the compound's binding affinity to kinase targets?

The urea moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with kinase ATP-binding pockets. Computational docking studies (e.g., AutoDock Vina) reveal:

- Key Interactions : Urea NH groups form hydrogen bonds with backbone carbonyls of kinase hinge regions (e.g., Akt1) .

- Conformational Flexibility : The urea bridge allows adaptive binding to hydrophobic pockets, enhancing selectivity over ATP-competitive inhibitors .

Q. What strategies address discrepancies in biological activity data across different studies?

Potential resolutions include:

- Purity Validation : Reanalyze compound purity via HPLC; impurities >5% can skew IC values .

- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and normalize data to positive controls (e.g., staurosporine for kinase inhibition) .

- Solubility Optimization : Adjust DMSO concentrations (<0.1% v/v) to prevent solvent-induced cytotoxicity artifacts .

Q. What computational methods predict the compound's pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate:

- Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration) .

- Metabolic Stability : CYP450 isoform interactions predicted via docking (e.g., CYP3A4 susceptibility) .

- Molecular Dynamics (MD) Simulations : Assess binding mode stability in kinase targets over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies optimize this compound's potency?

- Substitution Patterns :

- Methoxy Groups : 3,4-Dimethoxy on benzyl enhances solubility and π-stacking with aromatic kinase residues .

- 2-Oxindole Modifications : Adding electron-withdrawing groups (e.g., -Cl) at the indolinone 5-position improves kinase inhibition by 2–3-fold .

- Urea Linker Alternatives : Replacing urea with thiourea reduces metabolic clearance but may decrease bioavailability .

Q. What analytical approaches resolve spectral data contradictions in structural elucidation?

- 2D NMR (HSQC/HMBC) : Correlate - couplings to confirm connectivity of the dimethoxybenzyl and 2-oxoindoline moieties .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks) .

Data Contradiction and Optimization

Q. How do reaction conditions impact yield and scalability in large-scale synthesis?

- Catalyst Screening : Pd/C or Ni catalysts for hydrogenation steps improve yields from 60% to >85% .

- Solvent Selection : Switching from DMF to acetonitrile reduces side reactions (e.g., urea hydrolysis) at high temperatures .

- Flow Chemistry : Continuous flow reactors minimize batch variability and enhance reproducibility for multi-step syntheses .

Q. What mechanisms underlie the compound's dual activity in anticancer and anti-inflammatory assays?

- Dual-Target Inhibition : Simultaneous modulation of COX-2 (via methoxybenzyl) and Akt (via 2-oxoindoline) pathways .

- NF-κB Pathway Suppression : Downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) observed in LPS-stimulated macrophage models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.